molecular formula C25H20FN3O B2557513 8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-43-8

8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2557513
CAS RN: 866348-43-8
M. Wt: 397.453
InChI Key: DSLGWUACLKLDAS-UHFFFAOYSA-N
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Description

8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study.

Scientific Research Applications

Synthesis and Characterization

Research has extensively explored the synthesis and transformations of quinoline derivatives due to their applications as fluorophores in biochemistry and medicine, highlighting their potential as antioxidants and radioprotectors. The work by Aleksanyan and Hambardzumyan (2013) discusses the synthesis of new quinoline derivatives, emphasizing their importance in studying various biological systems and their potential antioxidant properties (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitubercular Activity

A significant aspect of research on quinoline derivatives is their antimicrobial and antitubercular properties. Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues exhibiting promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in treating tuberculosis (Kantevari et al., 2011).

Antioxidant Properties

The antioxidant capabilities of quinoline derivatives have been a focus, with research by Xi and Liu (2015) on coumarin-fused quinolines that can quench radicals and inhibit DNA oxidation. This study underscores the potential of ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one derivatives as novel antioxidants (Xi & Liu, 2015).

Fluorescent Probes

The development of viscosity-sensitive fluorescent probes using substituted 2-phenylbenzo[g]quinoxaline derivatives by Wang et al. (2009) highlights the role of such compounds in detecting changes in viscosity, which is crucial for various biochemical and industrial applications (Wang et al., 2009).

Catalysis and Chemical Synthesis

Research into the catalytic applications of quinoline derivatives, such as the work by Das, Mondal, and Srimani (2018), showcases the use of a manganese complex in dehydrogenative C-C and C-heteroatom bond formation, offering a sustainable approach to synthesizing various heterocyclic compounds (Das, Mondal, & Srimani, 2018).

properties

IUPAC Name

8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-20-12-13-23-21(14-20)25-22(24(27-28-25)18-6-4-3-5-7-18)16-29(23)15-17-8-10-19(26)11-9-17/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLGWUACLKLDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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